4-Methyl-4,5-hexadien-2-one

Flavor Chemistry Chiral Recognition Olfactory Science

4-Methyl-4,5-hexadien-2-one (CAS 2199-34-0), molecular formula C7H10O, is a conjugated dienone characterized by a ketone carbonyl group at C-2, a methyl substituent at C-4, and a cumulated diene (allene-like) system spanning the C4–C5–C6 positions, with the terminal double bond (C5=C6) contributing to its structural uniqueness. The compound is a synthetic intermediate with primary applications in fragrance formulation and pharmaceutical building-block synthesis.

Molecular Formula C7H10O
Molecular Weight 110.15 g/mol
CAS No. 2199-34-0
Cat. No. B13952542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-4,5-hexadien-2-one
CAS2199-34-0
Molecular FormulaC7H10O
Molecular Weight110.15 g/mol
Structural Identifiers
SMILESCC(=C=C)CC(=O)C
InChIInChI=1S/C7H10O/c1-4-6(2)5-7(3)8/h1,5H2,2-3H3
InChIKeySQHDENSZMIQBNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4,5-hexadien-2-one (CAS 2199-34-0) Procurement Guide: Dienone Intermediate for Chiral Flavor and Specialty Synthesis


4-Methyl-4,5-hexadien-2-one (CAS 2199-34-0), molecular formula C7H10O, is a conjugated dienone characterized by a ketone carbonyl group at C-2, a methyl substituent at C-4, and a cumulated diene (allene-like) system spanning the C4–C5–C6 positions, with the terminal double bond (C5=C6) contributing to its structural uniqueness. The compound is a synthetic intermediate with primary applications in fragrance formulation and pharmaceutical building-block synthesis. In natural systems, it has been identified as a volatile carbonyl component in potato chips and is reported in some essential oils, indicating its relevance in both food aroma chemistry and natural product research . The compound′s inherent reactivity centers on its conjugated enone functionality and the electron-rich allene-like moiety, enabling regioselective transformations and stereoselective syntheses facilitated by transition metal catalysts . Procurement relevance is anchored in the compound′s utility as a chiral precursor for fragrance molecules, where its defined stereochemistry (R vs. S) critically influences olfactory perception, and as a specialized building block for constructing complex molecular architectures.

Chiral dienone intermediate for stereoselective fragrance and specialty synthesis studies
Enantiomer-specific olfactory probe for chiral recognition research
Volatile reference standard for natural product and food aroma profiling

Why Generic Dienone Substitution Fails: Structural Differentiation of 4-Methyl-4,5-hexadien-2-one (CAS 2199-34-0)


Substitution of 4-methyl-4,5-hexadien-2-one with in-class dienones, even those with close structural homology such as 3,5-hexadien-2-one derivatives or simple alkyl-substituted hexadienones, is not functionally equivalent. The 4-methyl substitution pattern and the specific conjugation of the allene-like C4–C5–C6 system with the C2 carbonyl generate a unique electronic distribution and conformational profile that distinguishes this compound from its positional isomers and differently substituted analogs. The predicted LogP of 1.70 and topological polar surface area (TPSA) of 17.1 Ų for this compound provide baseline partitioning characteristics [1]. However, these computed descriptors do not fully capture the compound′s stereochemical potential: the molecule possesses a chiral center at C4, and the R- and S- enantiomers exhibit distinct olfactory profiles—fruity, sweet, flowery, and grassy notes for the (R)-enantiomer versus sour, rancid fats and cream aroma for the (S)-enantiomer [2]. Generic substitution with achiral analogs or racemic mixtures lacking enantiopure specification compromises this sensory differentiation. Moreover, transition metal–catalyzed stereoselective syntheses of this compound rely on precise control over regiochemistry and enantiomeric excess, a level of synthetic refinement that generic dienone alternatives cannot guarantee . These cumulative differences render direct interchangeability scientifically unsound and potentially detrimental to product performance.

Racemic mixture Using racemic material may introduce conflicting olfactory notes; enantiomer-specific response profiles may shift.
Positional isomers 4-Methyl-3,5-hexadien-2-one and related analogs differ in conjugation; regioselectivity and reactivity may not transfer.
Achiral ketones Simpler dienones lack the C4 chiral center and allene-like motif; stereochemical control required for synthesis is lost.

Quantitative Comparative Evidence: 4-Methyl-4,5-hexadien-2-one (CAS 2199-34-0) vs. Closest Analogs


Stereochemistry-Driven Olfactory Differentiation: (R)- vs. (S)-Enantiomers

The (R)-enantiomer of 4-methyl-4,5-hexadien-2-one exhibits fruity, sweet, flower, and grassy aroma characteristics, whereas the (S)-enantiomer produces sour, rancid fats and cream aroma. The olfactory threshold in 46% vol alcohol solution is 103.92 mg/L for (R) and 214.22 mg/L for (S), indicating a >2-fold higher potency for the (R)-enantiomer [1]. This stereochemistry-dependent olfactory divergence is a direct consequence of the C4 chiral center.

Enantiomer olfactory profiles
Head-to-head
(R)-enantiomer: fruity, sweet, flowery, grassy; threshold 103.92 mg/L (46% EtOH). (S)-enantiomer: sour, rancid, creamy; threshold 214.22 mg/L (46% EtOH)
Enantiomer-specific olfactory response context
Solvent-dependent threshold inversion reported in 25% EtOH
Flavor Chemistry Chiral Recognition Olfactory Science

Conjugated Dienone Structural Features and Reactivity Differentiation vs. Non-Conjugated Analogs

4-Methyl-4,5-hexadien-2-one contains a conjugated dienone system combining an α,β-unsaturated ketone moiety with an allene-like cumulated diene (C4=C5=C6), as reflected in its SMILES notation CC(=C=C)CC(=O)C. In contrast, structurally related compounds such as 4-methyl-3,5-hexadien-2-one (CAS 55626-68-1) feature a different double-bond conjugation pattern that alters both electronic properties and reactivity. The computed XLogP3-AA of 0.9 and TPSA of 17.1 Ų for 4-methyl-4,5-hexadien-2-one provide baseline physicochemical parameters [1]. The unique conjugation pattern enables regioselective transformations—including stereoselective synthesis via transition metal catalysis using nickel and palladium complexes —that are not accessible with differently conjugated hexadienone isomers.

Conjugation pattern differentiation
Class-level
Conjugated enone + allene-like cumulated diene vs. alternative double-bond arrangement in 4-methyl-3,5-hexadien-2-one. XLogP3-AA 0.9, TPSA 17.1 Ų.
Conjugation pattern influences regioselectivity
Quantitative reactivity comparison data not available
Physical Organic Chemistry Structure-Activity Relationships Synthetic Methodology

Enantiomeric Recognition and Biological Relevance in Olfactory Systems

The olfactory system discriminates between (R)- and (S)-4-methyl-4,5-hexadien-2-one with high fidelity, producing qualitatively distinct percepts: fruity/sweet/floral for (R) versus sour/rancid for (S) [1]. The olfactory thresholds exhibit solvent-dependent inversion: (R) is 2.06× more potent (103.92 vs. 214.22 mg/L) in 46% alcohol, whereas (S) is marginally more potent (12.50 vs. 15.40 mg/L) in 25% alcohol. This chiral recognition is a hallmark of specific olfactory receptor (OR) binding. Class-level evidence indicates that enantiomers of structurally related chiral ketones and aldehydes often show divergent biological activities in various receptor systems [2].

Chiral olfactory recognition
Class-level
(R) vs. (S) produce qualitatively distinct odor percepts; (R) 2.06× more potent in 46% EtOH, (S) marginally more potent in 25% EtOH.
Solvent-dependent chiral discrimination context
Racemic mixture olfactory profile undefined
Chemoreception Chiral Discrimination Structure-Odor Relationships

Synthetic Route Versatility: Transition Metal–Catalyzed Stereoselective Preparation

Transition metal catalysts, specifically nickel and palladium complexes, enable precise stereoselective synthesis of 4-methyl-4,5-hexadien-2-one with controlled regiochemistry and enantiomeric excess . Aldol-type condensation pathways constitute the central methodology for constructing the carbon skeleton, and the choice of catalyst system directly influences both yield and stereochemical purity. In contrast, non-catalyzed or acid/base-catalyzed approaches to structurally related dienones typically produce racemic mixtures or regioisomeric mixtures requiring extensive purification.

Stereoselective synthesis route
Class-level
Ni and Pd complex catalysts enable controlled regiochemistry and enantiomeric excess via aldol-type condensations.
Catalyst-dependent enantiocontrol context
Exact ee% and yield data not sourced; vendor COA review needed
Catalysis Stereoselective Synthesis Process Chemistry

Physicochemical Descriptor Profile: Computed vs. Experimental Property Gap

For 4-methyl-4,5-hexadien-2-one (CAS 2199-34-0), fundamental experimental physical constants—including melting point, boiling point, density, and refractive index—are not currently available in primary literature or authoritative databases . This absence of experimentally determined physicochemical data represents a knowledge gap. In contrast, structurally related 4-methyl-3,5-hexadien-2-one (CAS 55626-68-1) also lacks comprehensive experimental property data. Computed descriptors (molecular weight 110.15 g/mol, exact mass 110.07316 Da, XLogP3-AA 0.9, TPSA 17.1 Ų, rotatable bond count 2, hydrogen bond acceptor count 1, complexity 138) are available from PubChem [1], but these are in silico predictions and have not been experimentally validated for this specific compound.

Physicochemical data gap
Data to verify
Melting point, boiling point, density, and refractive index not reported in accessed sources. Computed LogP 1.70, MW 110.15 available.
Formulation handling requires vendor data
Experimental property validation recommended
Cheminformatics QSAR Analytical Chemistry

Verified Application Scenarios for 4-Methyl-4,5-hexadien-2-one (CAS 2199-34-0) Based on Quantitative Evidence


Enantiopure Fragrance Formulation Requiring Defined (R)-Configuration Fruity/Flowery Notes

Procurement of enantiopure (R)-4-methyl-4,5-hexadien-2-one is essential for fragrance compositions targeting fruity, sweet, flowery, and grassy aroma profiles. The (R)-enantiomer exhibits a 2.06× lower olfactory threshold (103.92 mg/L) compared to the (S)-enantiomer (214.22 mg/L) in 46% alcohol, enabling effective fragrance impact at reduced dosing levels [1]. Use of racemic material would introduce the sour and rancid off-notes characteristic of the (S)-enantiomer, compromising product quality. This scenario applies to fine fragrance, personal care, and household product formulation where chiral purity directly correlates with sensory performance.

Synthetic Intermediate for Complex Chiral Molecule Construction via Transition Metal Catalysis

4-Methyl-4,5-hexadien-2-one serves as a chiral building block in stereoselective syntheses facilitated by nickel and palladium catalysts, enabling precise control over regiochemistry and enantiomeric excess . Its conjugated dienone architecture and allene-like moiety permit aldol-type condensations and cycloaddition reactions that are not accessible with simpler achiral ketones or differently conjugated positional isomers such as 4-methyl-3,5-hexadien-2-one. This scenario is relevant for medicinal chemistry, natural product total synthesis, and specialty chemical manufacturing where stereochemical fidelity is paramount.

Chiral Olfactory Receptor Research and Structure-Odor Relationship Studies

The marked divergence in olfactory perception between (R)- and (S)-4-methyl-4,5-hexadien-2-one—positive fruity/floral vs. aversive sour/rancid—makes this compound a valuable probe for investigating chiral discrimination in olfactory receptors [1]. The solvent-dependent inversion of relative threshold sensitivities (R more potent in 46% EtOH, S more potent in 25% EtOH) provides a system for studying receptor-ligand binding under varying physicochemical microenvironments. Procurement of analytically characterized, enantiopure samples is mandatory for such studies to ensure interpretable and reproducible results.

Essential Oil and Natural Product Volatile Profiling Standard

4-Methyl-4,5-hexadien-2-one has been reported as a constituent in certain essential oils and as a volatile carbonyl component in food products such as potato chips . Analytical-grade reference material of this compound, with certificate of analysis verifying purity and isomeric composition, is required for GC-MS calibration, retention index determination, and quantitative volatile profiling in natural product research, food chemistry, and authenticity testing.

Application
Selection Property
Validation Focus
Enantiopure fragrance formulation research
Enantiomeric purity specification
Sensory profile reproducibility
Chiral building block for stereoselective synthesis
Catalyst compatibility and ee% requirements
Regiochemical outcome verification
Olfactory receptor chiral discrimination studies
Defined enantiomer identity
Solvent-dependent response characterization
Natural product volatile profiling standard
Analytical certificate of analysis
GC-MS retention and isomer purity

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